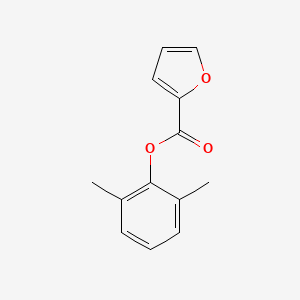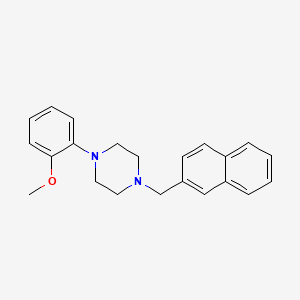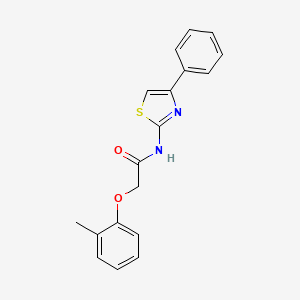![molecular formula C18H18N2O2 B5572043 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, indicating their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Antibiotic Effect and Lipoxygenase Activity
Another study focused on synthesizing molecules bearing multiple functional groups to study their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity. Some synthesized compounds showed substantial antibacterial activity and lipoxygenase inhibitory activity, suggesting their potential use in treating bacterial infections and inflammation (S. Rasool et al., 2016).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been investigated for their ability to inhibit corrosion in brass in simulated cooling water systems. These studies reveal that oxadiazoles can effectively inhibit both cathodic and anodic reactions, indicating their potential as corrosion inhibitors (A. Rochdi et al., 2014).
Material Science Applications
Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, exhibiting high thermal stability and solubility in various organic solvents. These materials are suitable for creating thin coatings with smooth, pinhole-free surfaces, demonstrating potential applications in materials science for coatings and films (E. Hamciuc et al., 2005).
Optoelectronic Properties
Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed their synthesis, redox, structural, and optoelectronic properties. These compounds have potential applications in the development of molecular wires for electronic devices, showcasing the versatility of 1,3,4-oxadiazoles in the field of optoelectronics (Changsheng Wang et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-4-6-15(9-12)18-19-17(22-20-18)11-21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNIFOQGGIVSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)
